2,3-Butanediol

Descripción

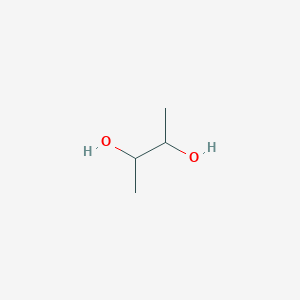

Structure

3D Structure

Propiedades

IUPAC Name |

butane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBTYPJTUOEWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Record name | 2,3-Butanediol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2,3-Butanediol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34439-75-3 | |

| Record name | Poly[oxy(1,2-dimethyl-1,2-ethanediyl)], α-hydro-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34439-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8041321 | |

| Record name | 2,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Nearly colorless solid or liquid; Hygroscopic; [HSDB] Semi-solid that melts to clear colorless liquid; mp = 25 deg C; [MSDSonline], Solid | |

| Record name | 2,3-Butanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2960 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BP: 182 °C at 1 atm, 182.00 °C. @ 760.00 mm Hg | |

| Record name | 2,3-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

85 °C, 85 °C (185 °F) - closed cup, 185 °F - open cup | |

| Record name | 2,3-Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2960 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, miscible at 20 °C, Miscible with water, Easily soluble in low molecular mass alcohols and ketones., Soluble in alcohol, ether, 1000 mg/mL at 20 °C | |

| Record name | 2,3-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.045 at 20 °C/20 °C | |

| Record name | 2,3-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.1 (Air = 1) | |

| Record name | 2,3-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.24 [mmHg], 0.243 mm Hg at 25 °C | |

| Record name | 2,3-Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2960 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Nearly colorless, crystalline solid or liquid | |

CAS No. |

513-85-9, 35007-63-7 | |

| Record name | 2,3-Butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Butanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC249246 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Butanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

19 °C, 25 °C | |

| Record name | 2,3-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers of 2,3-Butanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Butanediol, a vicinal diol with the chemical formula C₄H₁₀O₂, is a molecule of significant interest in various scientific and industrial fields, including chemical synthesis, biofuel production, and the development of pharmaceuticals and cosmetics. Its structure contains two chiral centers at positions 2 and 3, giving rise to three distinct stereoisomers: a pair of enantiomers, (2R,3R)-(-)-2,3-butanediol and (2S,3S)-(+)-2,3-butanediol, and an achiral meso compound, (2R,3S)-2,3-butanediol.[1] The stereochemistry of this compound profoundly influences its physical, chemical, and biological properties, making the understanding and selective synthesis of each stereoisomer crucial for its application.

This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their physicochemical properties, synthesis, and characterization. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields.

Stereoisomers of this compound

The three stereoisomers of this compound are depicted below. The (2R,3R) and (2S,3S) isomers are enantiomers, being non-superimposable mirror images of each other, and are optically active. The meso isomer possesses a plane of symmetry and is, therefore, optically inactive.

Physicochemical Properties

The distinct spatial arrangements of the hydroxyl and methyl groups in the stereoisomers of this compound lead to differences in their physical and chemical properties. A summary of these properties is presented in the table below.

| Property | (2R,3R)-(-)-2,3-Butanediol | (2S,3S)-(+)-2,3-Butanediol | meso-2,3-Butanediol |

| CAS Number | 24347-58-8 | 19132-06-0 | 5341-95-7 |

| Molecular Weight ( g/mol ) | 90.12 | 90.12 | 90.12 |

| Appearance | Colorless liquid | Colorless liquid | Colorless hygroscopic crystals or liquid |

| Boiling Point (°C) | 179-182 | 179-182 | 183-184 |

| Melting Point (°C) | ~19 | ~20 | ~34 |

| Density (g/mL) | ~0.987 at 25°C | ~0.987 at 25°C | ~1.002 at 20°C |

| Refractive Index (n20/D) | ~1.433 | ~1.433 | ~1.433 |

| Specific Rotation [α]D (neat) | -13° | +13° | 0° |

Synthesis of this compound Stereoisomers

The stereoselective synthesis of this compound isomers can be achieved through both chemical and biological methods.

Chemical Synthesis

Chemical synthesis often involves the hydrolysis of 2,3-epoxybutane. The stereochemistry of the starting epoxide dictates the stereochemistry of the resulting diol.

This procedure outlines the acid-catalyzed hydrolysis of trans-2,3-epoxybutane, which yields a mixture of the racemic (2R,3R/2S,3S) and meso diols. A similar procedure using cis-2,3-epoxybutane would yield the same products but potentially in different ratios.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add trans-2,3-epoxybutane (1.0 eq).

-

Solvent and Catalyst: Add a 1:1 mixture of water and a suitable organic co-solvent such as tetrahydrofuran (THF) to dissolve the epoxide. Add a catalytic amount of a strong acid, such as sulfuric acid (e.g., 0.1 M).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture of (2R,3R/2S,3S)- and meso-2,3-butanediol.

-

Purification and Separation: The isomers can be separated by fractional distillation or column chromatography.

Biological Synthesis

Microbial fermentation is a prominent method for producing specific stereoisomers of this compound.[1] Different microorganisms possess distinct enzymes in the this compound synthesis pathway, leading to the production of different isomer ratios.

The biosynthesis of this compound in microorganisms typically starts from pyruvate, a key intermediate in glycolysis. The pathway involves three main enzymatic steps catalyzed by α-acetolactate synthase (ALS), α-acetolactate decarboxylase (ALDC), and butanediol dehydrogenase (BDH). The stereospecificity of the butanediol dehydrogenase is a key determinant of the final stereoisomer produced.

Experimental Protocols for Characterization and Separation

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation and quantification of the stereoisomers of this compound.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column is required. A common choice for the column is one coated with a cyclodextrin derivative, such as CP-Chirasil-DEX CB.[2]

-

Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., methanol or ethyl acetate). If analyzing a fermentation broth, a liquid-liquid extraction may be necessary to isolate the butanediol.[2]

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen

-

Oven Temperature Program: An initial temperature of 60-80°C, held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 180-200°C. The exact program may need to be optimized for the specific column and instrument.

-

-

Data Analysis: The retention times of the different stereoisomers will vary, allowing for their identification and quantification based on peak area.

Polarimetry

Polarimetry is used to measure the optical rotation of the chiral enantiomers of this compound.

-

Instrumentation: A polarimeter.

-

Sample Preparation: Prepare a solution of the this compound enantiomer of a known concentration in a suitable solvent (e.g., water or ethanol).

-

Measurement:

-

Calibrate the polarimeter with a blank (the pure solvent).

-

Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path.

-

Measure the observed optical rotation (α).

-

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of the this compound stereoisomers. The different spatial arrangements of the methyl and hydroxyl groups result in distinct chemical shifts and coupling constants for each isomer.

-

Sample Preparation: Dissolve a small amount of the purified this compound isomer in a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Spectral Interpretation:

-

¹H NMR: The chemical shifts of the methine (CH-OH) and methyl (CH₃) protons will differ between the meso and enantiomeric forms. The coupling constants between the two methine protons can also help distinguish between the diastereomers.

-

¹³C NMR: The chemical shifts of the C2/C3 and the methyl carbons will be different for the meso and enantiomeric isomers.

-

Biological Activity and Signaling

While not extensively characterized as a classical signaling molecule in mammalian systems for drug development, this compound stereoisomers have demonstrated biological activity, particularly in plant-microbe interactions. Certain isomers, when produced by root-associated bacteria, can elicit systemic defense responses in plants against pathogens.[3] For instance, acetic acid has been shown to act as a signaling molecule in a quorum sensing system that increases the production of this compound in Saccharomyces cerevisiae.[4][5] This suggests a role for this compound in microbial communication and environmental adaptation. In the context of drug development, its primary relevance currently lies in its use as a chiral building block for the synthesis of more complex pharmaceutical compounds. Further research may uncover direct pharmacological activities or signaling roles in higher organisms.

Conclusion

The stereoisomers of this compound represent a fascinating and important class of molecules with diverse properties and applications. The ability to selectively synthesize and characterize each isomer is paramount for harnessing their full potential in chemical synthesis, biotechnology, and potentially in the pharmaceutical industry. This guide provides a foundational understanding and practical protocols to aid researchers and scientists in their work with these versatile chiral compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Determination of this compound Isomers in Irradiated Liquor Using Chiral Capillary Column with Gas Chromatography [fxcsxb.com]

- 3. Stereoisomers of the Bacterial Volatile Compound this compound Differently Elicit Systemic Defense Responses of Pepper against Multiple Viruses in the Field - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetic acid acting as a signaling molecule in the quorum sensing system increases this compound production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Microbial Pathways for 2,3-Butanediol Synthesis: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Butanediol (2,3-BDO) is a versatile platform chemical with broad applications in the chemical, pharmaceutical, and agricultural industries. Its microbial production offers a sustainable alternative to petroleum-based synthesis. This technical guide provides a comprehensive overview of the core microbial pathways for 2,3-BDO synthesis, detailing the key enzymes, regulatory mechanisms, and metabolic engineering strategies for enhanced production. This document includes structured quantitative data, detailed experimental protocols for key analytical and enzymatic assays, and visualizations of the metabolic pathways and experimental workflows to facilitate a deeper understanding and practical application of this knowledge.

Introduction

This compound (2,3-BDO) is a four-carbon diol with three stereoisomers: (2R,3R)-2,3-BDO, (2S,3S)-2,3-BDO, and meso-2,3-BDO. Each stereoisomer possesses unique physicochemical properties, making them suitable for a variety of industrial applications, including the production of synthetic rubber, solvents, and as a precursor for various high-value chemicals.[1] The microbial fermentation of renewable feedstocks presents an economically and environmentally sustainable alternative to the chemical synthesis of 2,3-BDO.[1] A diverse range of microorganisms, including bacteria such as Klebsiella pneumoniae, Enterobacter aerogenes, and Bacillus subtilis, as well as some yeasts, are capable of producing 2,3-BDO.[2][3]

The core of microbial 2,3-BDO production lies in a three-step enzymatic pathway that converts pyruvate, a central metabolite of glycolysis, into 2,3-BDO. The efficiency of this pathway is influenced by various factors, including the genetic background of the producer strain, fermentation conditions, and the presence of competing metabolic pathways. Consequently, significant research efforts have been directed towards the metabolic engineering of both native and non-native producers to enhance 2,3-BDO titers, yields, and productivities. This guide will delve into the technical details of these pathways and provide practical information for researchers in the field.

The Core this compound Synthesis Pathway

The central metabolic route for 2,3-BDO synthesis from glucose begins with glycolysis, which generates two molecules of pyruvate per molecule of glucose. Pyruvate is then channeled into the 2,3-BDO pathway, which consists of three key enzymatic reactions:

-

α-Acetolactate Synthase (ALS): This enzyme, also known as acetohydroxyacid synthase (AHAS), catalyzes the condensation of two pyruvate molecules to form α-acetolactate. This is the first committed step in the 2,3-BDO synthesis pathway. In many bacteria, such as Klebsiella pneumoniae, the gene encoding this enzyme is designated as budB.[4]

-

α-Acetolactate Decarboxylase (ALDC): This enzyme catalyzes the decarboxylation of α-acetolactate to produce acetoin. The corresponding gene is often denoted as budA.[4]

-

This compound Dehydrogenase (BDH): Also known as acetoin reductase (AR), this enzyme catalyzes the final step, the reduction of acetoin to this compound, a reaction that consumes NADH. The gene for this enzyme is typically named budC.[4]

The genes encoding these three enzymes are often organized in a single operon, termed the bud operon, in many 2,3-BDO producing bacteria.[5] The regulation of this operon is crucial for controlling the flux towards 2,3-BDO production. For instance, in Bacillus subtilis, the expression of the alsSD operon (homologous to budBA) is regulated by the transcriptional regulator AlsR.[6]

Figure 1: The core enzymatic pathway for the synthesis of this compound from glucose.

Competing Metabolic Pathways and Metabolic Engineering Strategies

The efficiency of 2,3-BDO production is significantly impacted by competing metabolic pathways that also utilize pyruvate. These include pathways for the production of lactate, ethanol, and acetate. Therefore, a primary focus of metabolic engineering is to redirect carbon flux from these byproducts towards 2,3-BDO.

Key metabolic engineering strategies include:

-

Deletion of genes in competing pathways: Inactivation of genes such as lactate dehydrogenase (ldhA), pyruvate formate-lyase (pflB), and alcohol dehydrogenase (adhE) has been shown to increase 2,3-BDO yield.

-

Overexpression of the bud operon: Increasing the expression of the core 2,3-BDO pathway enzymes can enhance the conversion of pyruvate to 2,3-BDO.

-

Cofactor engineering: The final step of 2,3-BDO synthesis is NADH-dependent. Modulating the intracellular NADH/NAD+ ratio can drive the reaction towards 2,3-BDO formation.

Figure 2: Key metabolic engineering strategies to enhance 2,3-BDO production by redirecting flux.

Quantitative Data on Microbial this compound Production

The following table summarizes key quantitative data for 2,3-BDO production in various microorganisms under different fermentation conditions.

| Microorganism | Strain | Fermentation Mode | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | Reference |

| Klebsiella pneumoniae | SDM | Fed-batch | Glucose | 150 | - | 4.21 | [7][8] |

| Klebsiella pneumoniae | - | Fed-batch | Glucose | 113 | - | - | [9][10] |

| Enterobacter aerogenes | SUMI014 | Fed-batch | Glucose | 126.10 | 0.38 | 2.10 | [11] |

| Bacillus amyloliquefaciens | B10-127 | Batch | - | 62.7 | - | - | [12] |

| Bacillus subtilis | GD5 | Fed-batch | Sucrose | 42.31 | 0.52 | 0.33 | [13] |

| Saccharomyces cerevisiae | L7 | Fed-batch | Glucose | 144.5 | - | - | [14] |

Experimental Protocols

Quantification of this compound and its Stereoisomers

5.1.1. High-Performance Liquid Chromatography (HPLC)

-

Principle: Separation of 2,3-BDO from other fermentation products based on its interaction with a stationary phase, followed by detection using a refractive index detector (RID).

-

Instrumentation: HPLC system equipped with an Aminex HPX-87H column and a refractive index detector.[15][16]

-

Flow Rate: 0.5 mL/min.[16]

-

Sample Preparation: Centrifuge the fermentation broth to remove cells. Filter the supernatant through a 0.22 µm syringe filter.

-

Quantification: Generate a standard curve using known concentrations of 2,3-BDO. The linearity of the method is typically observed in the range of 0.125 to 7.5 g/L for the different isomers.[18][19]

5.1.2. Gas Chromatography (GC)

-

Principle: Separation of volatile 2,3-BDO isomers in the gas phase followed by detection with a flame ionization detector (FID). A chiral column is necessary for the separation of stereoisomers.

-

Instrumentation: Gas chromatograph with a chiral capillary column (e.g., CP-Chirasil-DEX CB) and a flame ionization detector.[20]

-

Sample Preparation: Extract the sample with a mixture of ethyl acetate and methanol (4:1). The extract can be purified using a solid-phase extraction device with a graphitization carbon black column.[20]

-

GC Conditions:

-

Injector Temperature: 260 °C

-

Oven Temperature Program: Hold at 40 °C for 1 min, then ramp at 10 °C/min to 200 °C and hold for 4 min.[21]

-

-

Quantification: External standard method using calibration curves for each isomer.[20]

Enzyme Assays

5.2.1. α-Acetolactate Synthase (ALS) Assay

-

Principle: The activity of ALS is determined by measuring the formation of its product, α-acetolactate. This is typically done by converting α-acetolactate to acetoin, which can then be quantified colorimetrically.

-

Procedure (Colorimetric Method):

-

Prepare cell-free extract by sonication or homogenization of microbial cells.[22]

-

Incubate the cell-free extract with pyruvate in an appropriate buffer at a controlled temperature (e.g., 37 °C).[22]

-

Stop the reaction and convert α-acetolactate to acetoin by adding acid (e.g., H2SO4) and heating.[23]

-

Add creatine and α-naphthol to develop a colored complex with acetoin.[23]

-

Measure the absorbance at 525 nm.[22]

-

Calculate enzyme activity based on a standard curve of acetoin.[22]

-

5.2.2. α-Acetolactate Decarboxylase (ALDC) Assay

-

Principle: The activity of ALDC is determined by measuring the formation of acetoin from α-acetolactate.

-

Procedure (Colorimetric Method):

-

Prepare a substrate solution of α-acetolactate.

-

Incubate the cell-free extract with the α-acetolactate solution at a controlled temperature (e.g., 30 °C).[24]

-

The enzymatically formed acetoin is then quantified colorimetrically by reacting it with creatine and 1-naphthol, and measuring the absorbance at 522 nm.[24]

-

One unit of activity is defined as the amount of enzyme that produces 1 µmol of acetoin per minute under the assay conditions.[25]

-

5.2.3. This compound Dehydrogenase (BDH) Assay

-

Principle: BDH activity can be measured in both the forward (acetoin reduction) and reverse (2,3-BDO oxidation) directions by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation of NADH or the reduction of NAD+.[26]

-

Procedure (Spectrophotometric Method):

-

Prepare cell-free extract from the microbial culture.[26]

-

For the reduction reaction (acetoin to 2,3-BDO): The reaction mixture should contain NADH and acetoin in a suitable buffer (e.g., phosphate buffer, pH 7.4).[26]

-

For the oxidation reaction (2,3-BDO to acetoin): The reaction mixture should contain NAD+ and the specific 2,3-BDO stereoisomer in a suitable buffer.[26]

-

Initiate the reaction by adding the cell-free extract and monitor the change in absorbance at 340 nm.

-

One unit of activity is defined as the amount of enzyme that consumes or forms 1 µmol of NADH per minute.[26]

-

Fed-Batch Fermentation Protocol (General)

-

Principle: A fed-batch strategy is often employed to achieve high cell densities and high product titers by feeding a concentrated substrate solution to the fermenter, thus avoiding substrate inhibition.

-

Inoculum Preparation: Culture the microorganism in a suitable seed medium to obtain a healthy and active inoculum.

-

Batch Phase: Start the fermentation in a bioreactor with an initial volume of medium containing a defined concentration of the carbon source. Allow the culture to grow until the initial carbon source is nearly depleted.[27]

-

Feeding Phase: Initiate the feeding of a concentrated solution of the carbon source (e.g., glucose) and other necessary nutrients (e.g., yeast extract). The feeding rate can be controlled to maintain a low substrate concentration in the fermenter, which can be beneficial for some strains.[9][10]

-

Process Control: Maintain optimal fermentation conditions, including temperature, pH, and dissolved oxygen (DO). The pH is typically controlled by the addition of a neutralizing agent like NaOH.[7]

-

Sampling: Periodically take samples to monitor cell growth (OD600), substrate consumption, and product formation.

Figure 3: A generalized workflow for a fed-batch fermentation process for 2,3-BDO production.

Conclusion

The microbial synthesis of this compound represents a promising avenue for the sustainable production of this valuable chemical. A thorough understanding of the core metabolic pathways, their regulation, and the interplay with competing metabolic routes is essential for the rational design of high-performance producer strains. The application of metabolic engineering strategies, coupled with optimized fermentation processes, has led to significant improvements in 2,3-BDO production. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals working to further advance the field of microbial 2,3-BDO synthesis. The continued development of novel metabolic engineering tools and fermentation strategies will undoubtedly pave the way for the economically viable and large-scale bio-based production of this compound.

References

- 1. Metabolic engineering of non-pathogenic microorganisms for this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The regulation of this compound synthesis in Klebsiella pneumoniae as revealed by gene over-expressions and metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the genes of the this compound operons from Klebsiella terrigena and Enterobacter aerogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhanced this compound production by <i>Klebsiella pneumoniae</i> SDM - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. Fed-batch approach to production of this compound by Klebsiella pneumoniae grown on high substrate concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fed-batch approach to production of this compound by Klebsiella pneumoniae grown on high substrate concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. A rapid and sensitive enzymatic assay for this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. Item - Validated High-Performance Liquid Chromatographic (HPLC) Method for the Simultaneous Quantification of this compound, Glycerol, Acetoin, Ethanol, and Phosphate in Microbial Cultivations - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 20. Determination of this compound Isomers in Irradiated Liquor Using Chiral Capillary Column with Gas Chromatography [fxcsxb.com]

- 21. longdom.org [longdom.org]

- 22. biogot.com [biogot.com]

- 23. An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and products in a single step - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. alpha-Acetolactate decarboxylase from Bacillus brevis expressed in Bacillus subtilis [fao.org]

- 26. Enzyme Activity Assays [bio-protocol.org]

- 27. eppendorf.com [eppendorf.com]

A Technical Guide to the Natural Sources and Producers of 2,3-Butanediol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources and microbial producers of 2,3-Butanediol (2,3-BDO), a versatile platform chemical with significant applications in the chemical, pharmaceutical, and biofuel industries. This document details the primary microbial producers, the biosynthetic pathways involved, quantitative production data, and detailed experimental protocols for the production, quantification, and analysis of 2,3-BDO.

Natural Occurrence and Microbial Producers

This compound is a naturally occurring organic compound found in a variety of sources, including cocoa butter, sweet corn, and the roots of Ruta graveolens[1]. However, the most significant and industrially viable sources of 2,3-BDO are microbial fermentations. A diverse range of microorganisms, including bacteria, yeast, and fungi, are capable of producing 2,3-BDO, often as a product of mixed-acid fermentation to prevent intracellular acidification and to regulate the NADH/NAD+ ratio[2][3][4].

Bacterial Producers

Bacteria are the most extensively studied and efficient producers of 2,3-BDO. Several genera are known for their high yields and productivity. The most notable bacterial producers belong to the genera Klebsiella, Enterobacter, Bacillus, Serratia, and Paenibacillus[5][6]. Klebsiella pneumoniae and Klebsiella oxytoca are particularly well-known for their ability to produce high titers of 2,3-BDO, in some cases exceeding 150 g/L in fed-batch fermentations[4].

Yeast and Fungal Producers

While generally producing lower yields than bacteria, certain yeasts and fungi are also natural or engineered producers of 2,3-BDO. Saccharomyces cerevisiae, a widely used industrial microorganism, has been metabolically engineered to produce 2,3-BDO at high concentrations[6]. Other yeasts, such as those from the genera Candida and Pichia, have also been investigated for their 2,3-BDO production capabilities.

Biosynthetic Pathways of this compound

The microbial production of this compound predominantly occurs through a conserved metabolic pathway starting from pyruvate, a central intermediate in glycolysis. The pathway consists of three key enzymatic steps.

The primary pathway for 2,3-BDO synthesis involves the following enzymes:

-

α-Acetolactate Synthase (ALS): Catalyzes the condensation of two pyruvate molecules to form α-acetolactate. In Klebsiella, this enzyme is encoded by the budB gene[3][4].

-

α-Acetolactate Decarboxylase (ALDC): Converts α-acetolactate to acetoin. The corresponding gene in Klebsiella is budA[3][4].

-

This compound Dehydrogenase (BDH) / Acetoin Reductase (AR): Reduces acetoin to this compound, a reaction that is often reversible and plays a role in regenerating NAD+[2]. In Klebsiella, this final step is catalyzed by the product of the budC gene[3][4].

The regulation of this pathway is complex and is influenced by factors such as oxygen availability, pH, and the intracellular NADH/NAD+ ratio[2][7].

Quantitative Data on this compound Production

The following tables summarize the quantitative data for 2,3-BDO production by various wild-type and engineered microorganisms under different fermentation conditions and using various feedstocks.

Table 1: this compound Production by Wild-Type Bacterial Strains

| Microorganism | Carbon Source | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Klebsiella pneumoniae DSM 2026 | Glucose | Fed-batch | 50.9 | - | - | [8] |

| Klebsiella oxytoca ATCC 43863 | Glucose | Fed-batch | 34.1 | - | - | [8] |

| Klebsiella oxytoca FMCC-197 | Sucrose/Molasses | Fed-batch | ~115 | 0.40 | 1.80 | [9] |

| Bacillus subtilis GD5 | Sucrose | Fed-batch | 42.31 | 0.52 | 0.33 | [2] |

| Enterobacter cloacae SG1 | Oat hull hydrolysate | Batch | 37.59 | - | - | [10] |

| Enterobacter cloacae SG1 | Spruce bark hydrolysate | Batch | 26.74 | - | - | [10] |

Table 2: this compound Production by Engineered Microorganisms

| Microorganism | Genetic Modification | Carbon Source | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Klebsiella pneumoniae (mutant) | ldhA and pflB deletion | Glucose | Batch | - | 0.49 (92.2% of theoretical) | - | [5] |

| Klebsiella oxytoca M1 (AR overexpression) | Overexpression of acetoin reductase | Glucose | Fed-batch | 118.5 | 0.40 | - | [11] |

| Escherichia coli (engineered) | Expression of B. subtilis pathway | Glucose | Batch | 11 | 0.48 | - | [12] |

| Saccharomyces cerevisiae (engineered) | Deletion of ADH1, ADH3, ADH5 | Glucose | Batch | 1.64 | 0.093 | - | [7] |

| Parageobacillus thermoglucosidasius (engineered) | Engineered pathway, deletion of byproduct pathways | Glucose | Batch | 15.6 | - | - | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production and analysis of this compound.

Fermentation Protocol for this compound Production using Klebsiella oxytoca**

This protocol is adapted from studies on high-yield 2,3-BDO production.

1. Media Preparation:

-

Seed Culture Medium (LB Medium):

-

10 g/L Tryptone

-

5 g/L Yeast Extract

-

10 g/L NaCl

-

Adjust pH to 7.0.

-

-

Fermentation Medium (Defined Medium):

-

13.7 g/L K₂HPO₄

-

2 g/L KH₂PO₄

-

3.3 g/L (NH₄)₂HPO₄

-

6.6 g/L (NH₄)₂SO₄

-

0.25 g/L MgSO₄·7H₂O

-

0.05 g/L FeSO₄·7H₂O

-

0.001 g/L ZnSO₄·7H₂O

-

0.01 g/L MnSO₄·H₂O

-

0.01 g/L CaCl₂·2H₂O

-

0.05 g/L EDTA

-

Glucose as required (e.g., 60-100 g/L for batch, with feeding for fed-batch).

-

For enhanced production, supplement with 5 g/L yeast extract and 10 g/L casamino acids.

-

2. Inoculum Preparation:

-

Inoculate a single colony of K. oxytoca into 50 mL of LB medium in a 250 mL flask.

-

Incubate at 30°C with shaking at 200 rpm for 12-16 hours.

3. Fermentation:

-

Inoculate the fermentation medium with the seed culture to an initial OD₆₀₀ of approximately 0.2.

-

Fermentation is typically carried out in a bioreactor with the following conditions:

-

Temperature: 30-37°C.

-

pH: Maintained at 6.0-7.0 by automatic addition of 5 M NaOH.

-

Agitation: 200-400 rpm.

-

Aeration: 1 vvm (air volume per volume of medium per minute).

-

-

For fed-batch fermentation, a concentrated glucose solution is fed to maintain the glucose concentration at a desired level.

-

Samples are withdrawn periodically for analysis of cell growth (OD₆₀₀) and metabolite concentrations.

Quantification of this compound by Gas Chromatography (GC-FID)

1. Sample Preparation:

-

Centrifuge the fermentation broth at 10,000 x g for 10 minutes to remove cells.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

For some applications, liquid-liquid extraction with a solvent like ethyl acetate may be performed.

2. GC-FID Analysis:

-

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A chiral column is required for separating stereoisomers (e.g., CP-Chirasil-Dex CB).

-

Carrier Gas: Helium or Nitrogen.

-

Temperature Program:

-

Injector Temperature: 250°C.

-

Detector Temperature: 250°C.

-

Oven Temperature: Start at 60°C for 1 min, then ramp to 120°C at 10°C/min, followed by a ramp to 200°C at 40°C/min.

-

-

Quantification: Use an external standard curve prepared with known concentrations of 2,3-BDO.

Cloning of this compound Biosynthesis Genes in E. coli**

This is a generalized protocol for expressing the key enzymes for 2,3-BDO production in a host like E. coli.

1. Gene Amplification:

-

Amplify the genes encoding α-acetolactate synthase (alsS or budB), α-acetolactate decarboxylase (alsD or budA), and this compound dehydrogenase (bdhA or budC) from the genomic DNA of a known producer (e.g., Bacillus subtilis or Klebsiella pneumoniae) using PCR with primers containing appropriate restriction sites.

2. Vector Preparation:

-

Digest an expression vector (e.g., pET series or pUC series) with the corresponding restriction enzymes.

-

Dephosphorylate the vector to prevent self-ligation.

3. Ligation:

-

Ligate the amplified gene fragments into the digested vector using T4 DNA ligase.

4. Transformation:

-

Transform the ligation mixture into a competent E. coli strain (e.g., DH5α for cloning, BL21(DE3) for expression).

5. Screening and Verification:

-

Select transformed colonies on antibiotic-containing plates.

-

Verify the correct insertion by colony PCR and restriction digestion of the plasmid DNA.

-

Sequence the insert to confirm its identity and integrity.

6. Expression:

-

Induce protein expression in a suitable E. coli expression host, typically by adding IPTG if using an inducible promoter.

-

Confirm protein expression by SDS-PAGE.

Enzyme Assays

1. α-Acetolactate Synthase (ALS) Assay:

-

This assay is based on the conversion of the unstable product, α-acetolactate, to acetoin, which can be colorimetrically detected.

-

Reaction Mixture: 100 mM potassium phosphate buffer (pH 7.0), 40 mM sodium pyruvate, 1 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), and 10 µM FAD.

-

Procedure:

-

Add the enzyme preparation to the reaction mixture and incubate at 37°C for 10-30 minutes.

-

Stop the reaction by adding sulfuric acid.

-

Add creatine and α-naphthol solutions and incubate at 60°C for 15 minutes to allow for color development.

-

Measure the absorbance at 525 nm.

-

One unit of activity is defined as the amount of enzyme that produces 1 µmol of acetoin per minute.

-

2. This compound Dehydrogenase (BDH) / Acetoin Reductase (AR) Assay:

-

This assay measures the oxidation of NADH or NADPH coupled with the reduction of acetoin.

-

Reaction Mixture: 33 mM potassium phosphate buffer (pH 7.0), 0.2 mM NADH or NADPH, and 50 mM acetoin.

-

Procedure:

-

Add the enzyme preparation to the reaction mixture.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH/NADPH.

-

One unit of activity is defined as the amount of enzyme that oxidizes 1 µmol of NADH or NADPH per minute.

-

Conclusion

The microbial production of this compound represents a promising and sustainable alternative to petrochemical-based synthesis. Significant progress has been made in identifying and engineering robust microbial strains for high-titer production. This guide provides a foundational understanding of the key microorganisms, metabolic pathways, and experimental methodologies essential for researchers and professionals in the field. Further research into metabolic engineering, fermentation optimization, and downstream processing will continue to enhance the economic viability of bio-based 2,3-BDO production.

References

- 1. journals.asm.org [journals.asm.org]

- 2. mdpi.com [mdpi.com]

- 3. The current strategies and parameters for the enhanced microbial production of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Improvement of this compound Yield in Klebsiella pneumoniae by Deletion of the Pyruvate Formate-Lyase Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The regulation of this compound synthesis in Klebsiella pneumoniae as revealed by gene over-expressions and metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fermentation and evaluation of Klebsiella pneumoniae and K. oxytoca on the production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Bioprocess development of 2, 3-butanediol production using agro-industrial residues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhanced this compound Production by Optimizing Fermentation Conditions and Engineering Klebsiella oxytoca M1 through Overexpression of Acetoin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Constructing a synthetic constitutive metabolic pathway in Escherichia coli for (R, R)-2,3-butanediol production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolic engineering for the production of acetoin and this compound at elevated temperature in Parageobacillus thermoglucosidasius NCIMB 11955 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of meso-2,3-Butanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

meso-2,3-Butanediol, a stereoisomer of 2,3-butanediol, is a vicinal diol with significant potential across various scientific and industrial domains. Its unique stereochemistry, arising from the presence of two chiral centers with opposite configurations ((2R,3S) or (2S,3R)), results in an achiral molecule with distinct physical and chemical properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of meso-2,3-butanediol, detailed experimental protocols for its synthesis and analysis, and visualizations of its biosynthetic pathway and a conceptual pathway illustrating its effects on lipid metabolism.

Physical and Chemical Properties

The physical and chemical properties of meso-2,3-butanediol are summarized in the tables below, providing a consolidated reference for researchers.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₀O₂ | [1] |

| Molecular Weight | 90.12 g/mol | [1] |

| Appearance | Colorless, hygroscopic solid or viscous liquid | [1][2] |

| Melting Point | 32-34 °C | [3] |

| Boiling Point | 183-184 °C | [3] |

| Density | 1.002 g/mL at 20 °C | |

| Refractive Index (n_D) | 1.4330 - 1.4390 at 20 °C | |

| Vapor Pressure | 0.38 mmHg at 25 °C | [1][3] |

| Solubility | Soluble in water, alcohol, and ether. | [2] |

Chemical Properties and Safety

| Property | Value/Information | Reference(s) |

| IUPAC Name | (2R,3S)-butane-2,3-diol | [1] |

| CAS Number | 5341-95-7 | [1] |

| Chemical Reactivity | The hydroxyl groups can undergo esterification, etherification, and oxidation. Dehydration can yield butanone, and deoxydehydration can produce butene. | [2] |

| Flash Point | 85 °C (closed cup) | [3] |

| Autoignition Temperature | 395 °C | |

| InChI Key | OWBTYPJTUOEWEK-ZXZARUISSA-N | [1] |

Spectroscopic Data

| Technique | Key Features | Reference(s) |

| ¹H NMR | Signals corresponding to methyl protons and methine protons adjacent to hydroxyl groups. | [4] |

| ¹³C NMR | Resonances for the methyl carbons and the hydroxyl-bearing methine carbons. | [5] |

| IR Spectroscopy | Broad absorption band in the region of 3600-3200 cm⁻¹ (O-H stretch), and C-O stretching vibrations. | |

| Mass Spectrometry | Fragmentation pattern includes peaks corresponding to the loss of water and methyl groups. |

Mandatory Visualizations

Microbial Biosynthesis of this compound

The following diagram illustrates the primary metabolic pathway for the microbial production of this compound from pyruvate.

Conceptual Pathway of meso-2,3-Butanediol's Effect on Lipid Metabolism

This diagram presents a conceptual workflow of how meso-2,3-butanediol, as a microbial metabolite, may influence host lipid metabolism, leading to reduced plasma cholesterol and fat deposition.

Experimental Protocols

Synthesis of meso-2,3-Butanediol via Reduction of Acetoin

This protocol describes a common laboratory-scale synthesis of meso-2,3-butanediol.

Materials:

-

Acetoin (3-hydroxy-2-butanone)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (1 M)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve acetoin in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask in an ice bath.

-

Slowly add sodium borohydride to the stirring solution. The addition should be portion-wise to control the reaction rate and temperature.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding 1 M hydrochloric acid until the effervescence ceases.

-

Remove the methanol using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude meso-2,3-butanediol.

-

The crude product can be further purified by distillation or recrystallization.

Purification of meso-2,3-Butanediol from Fermentation Broth

This protocol outlines a general procedure for the recovery and purification of meso-2,3-butanediol from a bacterial fermentation broth.[6][7]

Materials:

-

Fermentation broth containing meso-2,3-butanediol

-

Centrifuge

-

Filtration apparatus (e.g., vacuum filtration with appropriate membrane)

-

Solvent for extraction (e.g., ethyl acetate, oleyl alcohol)[7][8]

-

Anhydrous sodium sulfate

-

Distillation apparatus (for fractional distillation)

-

Rotary evaporator

Procedure:

-

Cell Removal: Centrifuge the fermentation broth to pellet the microbial cells. Decant the supernatant.

-

Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining cells and particulate matter.[9]

-

Solvent Extraction:

-

Transfer the cell-free broth to a separatory funnel.

-

Add an appropriate volume of the chosen extraction solvent.

-

Shake the funnel vigorously, venting frequently to release pressure.

-

Allow the layers to separate and collect the organic phase.

-

Repeat the extraction process on the aqueous phase two more times to maximize recovery.

-

-

Drying and Concentration:

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the organic extract using a rotary evaporator to remove the bulk of the solvent.

-

-

Fractional Distillation:

-

Transfer the concentrated crude product to a distillation flask.

-

Perform fractional distillation under reduced pressure to separate the meso-2,3-butanediol from any remaining solvent and other impurities. Collect the fraction corresponding to the boiling point of meso-2,3-butanediol.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of meso-2,3-Butanediol Stereoisomers

This protocol provides a general method for the analysis and quantification of meso-2,3-butanediol.[9][10][11]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Chiral capillary column (e.g., a cyclodextrin-based column) is recommended for separating stereoisomers.[11]

Sample Preparation:

-

Samples from synthesis or purification may need to be diluted in a suitable solvent (e.g., methanol, ethyl acetate).

-

For biological samples (e.g., blood, urine), a derivatization step to form trimethylsilyl (TMS) ethers is often employed to improve volatility and chromatographic performance.[10]

Typical GC-MS Conditions:

-

Injector Temperature: 250 °C[9]

-

Oven Temperature Program:

-

Initial temperature: 40-60 °C, hold for 1-2 minutes.

-

Ramp: Increase temperature at a rate of 5-10 °C/min to 200-220 °C.[9]

-

Final hold: Hold at the final temperature for 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Split or splitless, depending on the concentration of the analyte.

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 30-300.

-

-

Identification: The identification of meso-2,3-butanediol is based on its retention time compared to a standard and the fragmentation pattern in the mass spectrum.

Conclusion

This technical guide provides a detailed and consolidated resource on the physical and chemical properties of meso-2,3-butanediol. The provided experimental protocols offer practical guidance for its synthesis, purification, and analysis, which are crucial for researchers in various fields. The visualizations of its biosynthetic pathway and its potential role in lipid metabolism highlight the interdisciplinary importance of this molecule, from industrial biotechnology to potential therapeutic applications. The data and methodologies presented herein are intended to support and facilitate further research and development involving meso-2,3-butanediol.

References

- 1. Meso-2,3-Butanediol | C4H10O2 | CID 220010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. s3-test.surveylegend.com [s3-test.surveylegend.com]

- 3. meso-2,3-butane diol, 5341-95-7 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. longdom.org [longdom.org]

- 10. Assay of physiological levels of this compound diastereomers in blood and urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of this compound and 2-hydroxybutanone stereoisomers in batteries of traditional balsamic vinegar - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 2,3-Butanediol in Microbial Physiology and Biotechnology: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Butanediol (2,3-BDO), a versatile platform chemical with a broad range of industrial applications, is a key product of mixed-acid fermentation in numerous microorganisms. Beyond its biotechnological significance, 2,3-BDO plays a crucial role in microbial survival and adaptation. This technical guide provides an in-depth exploration of the biological functions of this compound in microorganisms, detailing its biosynthetic pathways, regulatory networks, and physiological importance. This document summarizes quantitative data on 2,3-BDO production, presents detailed experimental protocols for its study, and visualizes key pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in the field.

Introduction

Microorganisms have evolved intricate metabolic networks to adapt to diverse and often challenging environments. Among the array of fermentation end-products, this compound stands out for its neutral nature and its multifaceted roles in cellular physiology. Produced by a variety of bacteria, including species of Klebsiella, Bacillus, Enterobacter, and Serratia, 2,3-BDO is not merely a metabolic byproduct but a key player in maintaining cellular homeostasis and mediating interactions with the environment. From preventing lethal acidification of the cytoplasm to regulating the intracellular redox balance and acting as a signaling molecule in plant-microbe interactions, the biological significance of 2,3-BDO is increasingly being recognized. This guide delves into the core aspects of 2,3-BDO's biological role, providing a technical foundation for its study and exploitation in biotechnological applications.

Biosynthesis of this compound: A Three-Step Enzymatic Cascade

The microbial synthesis of this compound from pyruvate is a well-conserved pathway involving three key enzymes. The pathway serves as a crucial branch point in central carbon metabolism, diverting pyruvate away from acid-producing pathways.

The biosynthesis proceeds as follows:

-

Condensation of Pyruvate: Two molecules of pyruvate are condensed to form α-acetolactate. This reaction is catalyzed by α-acetolactate synthase (ALS) (EC 2.2.1.6).

-

Decarboxylation to Acetoin: α-acetolactate is then decarboxylated to produce acetoin (3-hydroxy-2-butanone). This step is mediated by α-acetolactate decarboxylase (ALDC) (EC 4.1.1.5).

-

Reduction to this compound: Finally, acetoin is reduced to this compound in an NADH-dependent reaction catalyzed by butanediol dehydrogenase (BDH) , also known as acetoin reductase (AR) (EC 1.1.1.4).

In many bacteria, such as Klebsiella pneumoniae, the genes encoding these three enzymes, namely budB (ALS), budA (ALDC), and budC (BDH), are organized in a conserved budABC operon, allowing for their coordinated expression.[1]

Physiological Roles of this compound in Microorganisms

The production of this compound is not a passive consequence of fermentation but an active strategy employed by microorganisms to thrive under specific conditions. Its primary physiological roles are:

Prevention of Intracellular Acidification

During anaerobic or microaerobic growth on fermentable sugars, many bacteria produce acidic end-products such as lactate, acetate, and succinate. The accumulation of these acids can lead to a drop in intracellular pH, which can be detrimental to cellular processes. The this compound pathway provides a mechanism to divert carbon flux away from acid production towards a neutral compound.[2] This helps to maintain a more stable intracellular pH, allowing the cells to continue to grow and metabolize even when the external environment becomes acidic.[3]

Regulation of the NADH/NAD+ Ratio

The conversion of acetoin to this compound by butanediol dehydrogenase is a key reaction for the regeneration of NAD+ from NADH.[4] This is particularly important under anaerobic or oxygen-limited conditions where the electron transport chain is not fully operational to reoxidize NADH. By consuming NADH, the 2,3-BDO pathway helps to maintain the intracellular NADH/NAD+ balance, which is critical for the continued operation of glycolysis and other essential metabolic pathways.[5][6] The availability of NADH can be a key factor driving the production of this compound.[6]

Carbon and Energy Storage

In some bacteria, such as Bacillus subtilis, this compound can serve as a carbon and energy source during periods of starvation.[4] When more favorable carbon sources are depleted, the cells can utilize the stored this compound by converting it back to acetoin and then further metabolizing it.

Role in Plant-Microbe Interactions and Signaling

Certain plant-associated bacteria, like Pseudomonas chlororaphis, produce this compound as a volatile organic compound that can elicit induced systemic resistance in plants.[7] Specifically, the 2R,3R-butanediol isomer has been shown to induce drought tolerance in Arabidopsis thaliana by triggering stomatal closure.[8][9] This response involves the salicylic acid (SA), ethylene (ET), and jasmonic acid (JA) signaling pathways in the plant.[7][8][9] This highlights a sophisticated level of inter-kingdom communication mediated by a microbial metabolite.

Quantitative Analysis of this compound Production

The efficiency of this compound production varies significantly among different microorganisms and is highly dependent on the fermentation conditions. Key metrics used to evaluate production performance are titer (g/L), yield (g/g substrate), and productivity (g/L/h).

| Microorganism | Strain | Fermentation Mode | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference(s) |

| Klebsiella pneumoniae | G31 | Fed-batch | Glycerol | 49.2 | - | - | |

| Klebsiella pneumoniae | SDM | Fed-batch | Glucose | 150 | - | 4.21 | [10] |

| Klebsiella pneumoniae | ΔwabG ΔldhA ΔpflB | Flask | Glucose | - | 0.461 | - | [11] |

| Bacillus subtilis | CS13 | Fed-batch | Sucrose | 132.4 | 0.45 | 2.45 | [1][4] |

| Bacillus subtilis | GD5 | Fed-batch | Sucrose | 42.31 | 0.52 | - | [12] |

| Enterobacter aerogenes | IAM1183-LPCT/D | Fed-batch | Sucrose | 22.93 | 0.49 | - | [13][14] |

| Enterobacter aerogenes | Ea-2 (mutant) | Batch | Glucose | ~6.5 (70.64 mM) | 0.43 (calculated) | - | [8][15] |

| Serratia marcescens | H30 | Fed-batch | Sucrose | 139.92 | 0.94 (diol) | 3.49 (diol) | [6] |

| Serratia marcescens | MG1 (engineered) | Fed-batch | - | 89.81 | - | 1.91 | [16] |

| Escherichia coli | BL21/pET-RABC | Fed-batch | Glucose | 73.8 | - | - | [17] |

| Escherichia coli | Engineered | Batch | Glucose/Xylose | 11 | 0.48 | - | [18] |

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at both the transcriptional and metabolic levels to ensure it occurs under the appropriate physiological conditions.

Transcriptional Regulation

In Klebsiella species, the expression of the budABC operon is controlled by the LysR-type transcriptional regulator, BudR.[19][20] The budR gene is located upstream of the budABC operon and is transcribed in the opposite direction.[20] The expression of the bud operon is induced by several environmental cues:

-

Acetate: Acetate acts as a physiological inducer of the bud operon.[19][20]

-

Low pH: Acidic conditions favor the expression of the genes involved in 2,3-BDO synthesis as a mechanism to counteract acidification.[19][20]

-

Anaerobiosis: The absence of oxygen is a key signal for the induction of the fermentation pathway.[19][20]

The Fnr (fumarate and nitrate reduction) protein, a global regulator of anaerobic metabolism, has been shown to act as a repressor of the bud operon.[20] In Klebsiella pneumoniae, the small RNA SgrS, a regulator of sugar transport, has been shown to downregulate the expression of the budA, budB, and budC genes.[19]

Quorum Sensing Regulation in Serratia

In Serratia plymuthica and Serratia marcescens, this compound fermentation is regulated by N-acyl-homoserine lactone (AHL)-dependent quorum sensing.[21] Disruption of AHL signal production leads to increased acid formation and premature growth arrest, a phenotype that can be rescued by the addition of synthetic AHLs.[21] This indicates that at high cell densities, these bacteria switch to neutral end-product formation to avoid self-poisoning by acidic byproducts.

Experimental Protocols

Assay for α-Acetolactate Decarboxylase (ALDC) Activity

This protocol is adapted from the colorimetric method for determining ALDC activity by measuring the formation of acetoin.[7][12][22][23]

Materials:

-

MES buffer (50 mM, pH 6.0)

-

Substrate solution: ethyl 2-acetoxy-2-methylacetoacetate

-

1 M NaOH

-

Enzyme extract

-

Creatine solution (0.5%)

-

α-naphthol solution (5%)

-

Spectrophotometer

Procedure:

-

Substrate Preparation: Prepare the α-acetolactate substrate by hydrolyzing ethyl 2-acetoxy-2-methylacetoacetate in NaOH.

-

Enzymatic Reaction:

-

In a microcentrifuge tube, mix 200 µL of the enzyme extract with 200 µL of the substrate solution.

-

For the blank, mix 200 µL of the enzyme extract with 200 µL of MES buffer.

-

Incubate the reactions at 30°C for 20 minutes.

-

-

Colorimetric Detection:

-

Stop the reaction by adding a color reagent containing creatine and α-naphthol.

-

Incubate at room temperature for a defined period (e.g., 40 minutes) to allow for color development.

-

-

Measurement:

-

Measure the absorbance of the samples at 522 nm.

-

Calculate the amount of acetoin produced by comparing the absorbance to a standard curve prepared with known concentrations of acetoin.

-

-

Activity Calculation: One unit of ALDC activity is defined as the amount of enzyme that produces 1 µmol of acetoin per minute under the assay conditions.

Quantification of this compound Stereoisomers by Gas Chromatography (GC-FID)

This protocol outlines a general procedure for the analysis of 2,3-BDO stereoisomers from fermentation broth.

Materials:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID)

-

Chiral capillary column (e.g., a cyclodextrin-based column)

-

Internal standard (e.g., 1,3-butanediol)

-

Standards for (2R,3R)-2,3-BDO, (2S,3S)-2,3-BDO, and meso-2,3-BDO

-

Sample vials

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation:

-

Centrifuge the fermentation broth to remove cells.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Add a known concentration of the internal standard to the filtered sample.

-

-

GC Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Use a temperature program that allows for the separation of the 2,3-BDO stereoisomers and the internal standard. An example program could be: initial temperature of 95°C, ramp to 130°C at 1°C/min.

-

The FID will detect the compounds as they elute from the column.

-

-

Quantification:

-

Identify the peaks corresponding to the 2,3-BDO stereoisomers and the internal standard based on their retention times, as determined by running the standards.

-

Calculate the concentration of each stereoisomer by comparing its peak area to that of the internal standard, using a calibration curve generated from the standards.

-

Experimental and Developmental Workflows

Workflow for Metabolic Engineering of E. coli for this compound Production

This workflow illustrates a typical strategy for engineering a non-native producer, such as E. coli, for efficient 2,3-BDO production.

Workflow for Fermentation Process Optimization